Germanium(IV) isopropoxide

Catalog No.
S3296273
CAS No.
21154-48-3
M.F
C12H28GeO4
M. Wt
308.982
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germanium(IV) isopropoxide

CAS Number

21154-48-3

Product Name

Germanium(IV) isopropoxide

IUPAC Name

tetra(propan-2-yloxy)germane

Molecular Formula

C12H28GeO4

Molecular Weight

308.982

InChI

InChI=1S/C12H28GeO4/c1-9(2)14-13(15-10(3)4,16-11(5)6)17-12(7)8/h9-12H,1-8H3

InChI Key

PKLMYPSYVKAPOX-UHFFFAOYSA-N

SMILES

CC(C)O[Ge](OC(C)C)(OC(C)C)OC(C)C

solubility

not available

Germanium(IV) isopropoxide is a highly volatile, liquid organometallic precursor primarily utilized in chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel synthesis of high-purity germanium dioxide (GeO2) materials. As a halogen-free metal alkoxide, it provides a clean decomposition pathway, yielding benign isopropanol rather than corrosive byproducts. Its procurement is largely driven by its favorable balance of vapor pressure for gas-phase delivery and its sterically hindered structure, which offers superior kinetic control during hydrolysis compared to smaller alkoxides [1]. These properties make it a critical material for manufacturing high-k gate dielectrics, optical waveguides, and nanostructured energy storage composites.

Substituting Germanium(IV) isopropoxide with baseline precursors like Germanium tetrachloride (GeCl4) or Germanium(IV) ethoxide (TEOG) introduces severe process incompatibilities. GeCl4 reacts violently with moisture to generate corrosive hydrochloric acid (HCl), risking chloride contamination in sensitive microelectronic films and requiring specialized, corrosion-resistant handling infrastructure [2]. Conversely, while TEOG is halogen-free, its smaller ethoxy ligands provide insufficient steric hindrance, resulting in rapid, uncontrolled hydrolysis and premature gelation [1]. This makes TEOG unsuitable for complex, templated sol-gel processes that require extended working times. Germanium(IV) isopropoxide bridges this gap by eliminating halogen contamination while providing the precise kinetic stability required for uniform nanoparticle nucleation and conformal thin-film growth.

Steric Hindrance Extends Sol-Gel Working Time for Templated Synthesis

In the synthesis of mesoporous and chiral nematic GeO2 composite aerogels, the choice of alkoxide dictates the success of the templating process. Studies comparing germanium alkoxides demonstrate that tetraethoxygermane (TEOG) undergoes rapid hydrolysis and condensation, leading to uncontrolled gelation and precipitation within minutes [1]. In contrast, tetraisopropoxygermane (Germanium(IV) isopropoxide) benefits from the steric bulk of its isopropoxy ligands, which significantly slows the reaction kinetics. When formulated with drying control additives like DMF, the gelation of Germanium(IV) isopropoxide can be delayed for up to 72 hours [1]. This extended working window is critical for allowing colloidal templates to reassemble and order themselves before the GeO2 network solidifies.

Evidence DimensionSol-gel working time (time to gelation)
Target Compound DataUp to 72 hours (under controlled H2O:DMF ratios)
Comparator Or BaselineGermanium(IV) ethoxide (TEOG) (gels within minutes)
Quantified Difference>100x increase in working time prior to gelation
ConditionsAqueous suspension with colloidal templates and DMF at room temperature

A longer, controllable gelation time allows manufacturers to synthesize highly ordered, mesoporous GeO2 structures that are impossible to achieve with rapidly condensing precursors like TEOG.

Halogen-Free Precursor Profile for Microelectronics Manufacturing

For the deposition of GeO2 thin films in semiconductor applications, precursor purity and byproduct chemistry are paramount. The traditional bulk precursor, Germanium tetrachloride (GeCl4), hydrolyzes to produce corrosive HCl gas, which can etch delicate substrates, degrade deposition chamber components, and leave residual chloride ions that act as charge traps in high-k gate dielectrics [1]. Germanium(IV) isopropoxide decomposes via clean pathways to yield isopropanol and water as byproducts. This halogen-free profile ensures that the resulting GeO2 films maintain high electrical insulating properties without the risk of chloride-induced performance degradation or the need for ultra-corrosion-resistant exhaust systems.

Evidence DimensionHydrolysis byproduct corrosivity and contamination risk
Target Compound DataYields benign isopropanol; 0% chloride contamination risk
Comparator Or BaselineGermanium tetrachloride (GeCl4) (Yields corrosive HCl gas)
Quantified DifferenceComplete elimination of halogenated byproducts
ConditionsALD/CVD chamber or atmospheric hydrolysis

Procuring a halogen-free alkoxide prevents chloride contamination in sensitive electronic devices and drastically reduces the maintenance costs associated with corrosive gas handling.

Controlled Nucleation for Non-Agglomerated GeO2 Nanoparticles

The controlled hydrolysis of Germanium(IV) isopropoxide enables the formation of highly uniform GeO2 nanoparticles that can be thermally processed at lower temperatures compared to bulk solid-state methods. The slow, controlled nucleation afforded by the isopropoxy groups prevents the formation of large agglomerates, resulting in fine crystallite sizes (e.g., 86 ± 22 nm in templated composites) that exhibit high surface areas[1]. This morphological control is difficult to achieve with faster-reacting precursors like TEOG, which tend to crash out of solution, or through the mechanical milling of bulk GeO2, which yields broad size distributions.

Evidence DimensionNanoparticle size and phase uniformity
Target Compound DataYields uniform 86 ± 22 nm GeO2 nanoparticles without agglomeration
Comparator Or BaselineFast-hydrolyzing alkoxides (TEOG) (prone to rapid precipitation and agglomeration)
Quantified DifferenceSignificant reduction in particle agglomeration and improved surface area
ConditionsSol-gel synthesis in aqueous/DMF suspensions

Uniform, non-agglomerated GeO2 nanoparticles provide superior performance and reproducibility in energy storage anodes and catalytic applications due to their optimized surface-to-volume ratio.

High-k Gate Dielectrics and Semiconductor Thin Films

Due to its halogen-free nature and clean decomposition profile, Germanium(IV) isopropoxide is the preferred precursor for ALD and CVD of GeO2 insulating layers in microelectronics. It eliminates the risk of chloride contamination associated with GeCl4, ensuring high electrical performance in transistors [2].

Mesoporous and Chiral Nematic Energy Storage Composites

The sterically hindered hydrolysis of this compound provides the extended working times necessary for templated sol-gel synthesis. It is highly suited for creating high-surface-area GeO2/carbon aerogels used as high-performance anodes in lithium-ion batteries and supercapacitors [1].

Optical Waveguides and Fiber Optic Doping

Its suitable vapor pressure and liquid state make it an excellent volatile source for doping silica fibers with germanium. The controlled deposition rates achievable with the isopropoxide precursor allow for precise tuning of the refractive index in photonic components [2].

Dates

Last modified: 08-19-2023

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